molecular formula C12H15NO3 B13487664 benzyl N-(4-hydroxybut-2-en-1-yl)carbamate

benzyl N-(4-hydroxybut-2-en-1-yl)carbamate

Cat. No.: B13487664
M. Wt: 221.25 g/mol
InChI Key: JMHNCIVOGYUJJV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxybut-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-hydroxybut-2-en-1-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 4-hydroxybut-2-en-1-amine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(4-hydroxybut-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. The hydroxyl and carbamate groups play a crucial role in binding to the active sites of enzymes, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-hydroxybut-2-en-1-yl)carbamate is unique due to the presence of both a hydroxyl group and a double bond in the but-2-en-1-yl moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-[(E)-4-hydroxybut-2-enyl]carbamate

InChI

InChI=1S/C12H15NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-7,14H,8-10H2,(H,13,15)/b5-4+

InChI Key

JMHNCIVOGYUJJV-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC/C=C/CO

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.